

Technical Guide: (R)-4-(1-Aminopropyl)-2-methylphenol

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Compound of Interest

Compound Name: (R)-4-(1-Aminopropyl)-2-methylphenol

Cat. No.: B12982431

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CAS: 1270582-06-3 Formula: C₁₀H₁₅NO Molecular Weight: 165.23 g/mol Role: Chiral Intermediate, Pharmacophore Scaffold, Impurity Standard[1][2]

Executive Summary

(R)-4-(1-Aminopropyl)-2-methylphenol is a high-value chiral benzylic amine intermediate.[1][2] Structurally, it features a phenol core substituted with a methyl group at the ortho position and a chiral 1-aminopropyl chain at the para position.[1][2] This scaffold is significant in medicinal chemistry, particularly for the development of Central Nervous System (CNS) agents, including analgesics and adrenergic receptor modulators.[1][2] It serves as a critical building block for structure-activity relationship (SAR) studies and as a reference standard for regioisomeric impurities in the synthesis of complex APIs like Tapentadol and related phenethylamine derivatives.[1][2]

Chemical Identity & Physicochemical Core

Understanding the precise stereochemistry and electronic properties of this molecule is essential for its application in asymmetric synthesis.[1][2]

Structural Analysis[1][2]

- Core Scaffold: 2-Methylphenol (o-Cresol derivative).[1][2]
- Functional Handle: Primary amine at the benzylic position (C1 of the propyl chain).[1][2]
- Chirality: The (R)-configuration at the benzylic carbon is crucial for biological activity, as receptor binding pockets (e.g., μ -opioid, adrenergic) are highly stereospecific.[1][2]

Key Physicochemical Properties

Property	Value (Experimental/Predicted)	Relevance
Appearance	Off-white to pale brown solid	Oxidation sensitive (phenol/amine).[1][2]
Boiling Point	~278 °C (Predicted)	High thermal stability required for processing.[1][2]
pKa (Amine)	~9.5	Basic; exists as cation at physiological pH.[1][2]
pKa (Phenol)	~10.2	Weakly acidic; allows for selective O-alkylation.[1][2]
LogP	~1.8 - 2.2	Moderate lipophilicity; CNS penetrant potential.[1][2]
Solubility	DMSO, Methanol, Dilute Acid	Poor water solubility in neutral form.[1][2]

Synthetic Pathways & Manufacturing

The synthesis of CAS 1270582-06-3 requires strict control over stereochemistry.[1][2] Racemic synthesis followed by resolution is inefficient; therefore, asymmetric catalysis or biocatalysis is preferred.[1][2]

Route A: Asymmetric Reductive Amination (Chemical)

This route utilizes a chiral sulfinamide auxiliary (e.g., Ellman's auxiliary) to induce stereochemistry.^{[1][2]}

- Condensation: Reaction of 4-propionyl-2-methylphenol with (R)-tert-butanesulfinamide to form the chiral ketimine.^{[1][2]}
- Reduction: Diastereoselective reduction using NaBH₄ or L-Selectride.^{[1][2]}
- Deprotection: Acidic hydrolysis (HCl/MeOH) to yield the chiral amine salt.^{[1][2]}

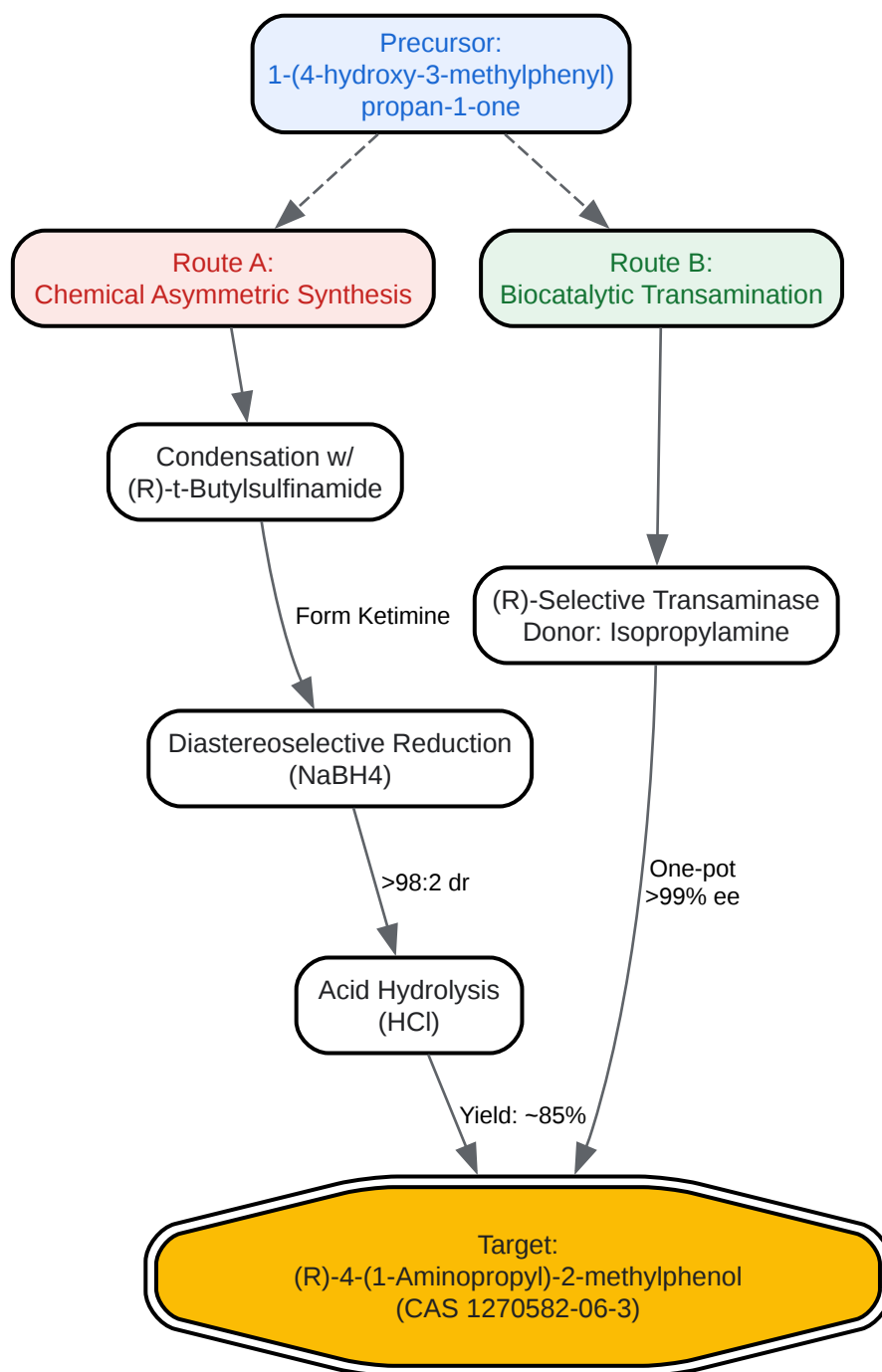
Route B: Biocatalytic Transamination (Enzymatic)

A more sustainable approach using ω -Transaminases (ω -TA) to convert the ketone directly to the (R)-amine.^{[1][2]}

- Substrate: 1-(4-hydroxy-3-methylphenyl)propan-1-one.^{[1][2]}
- Enzyme: (R)-selective ω -Transaminase (e.g., from *Arthrobacter* sp.).^{[1][2]}
- Amine Donor: Isopropylamine (shifts equilibrium by removing acetone).^{[1][2]}
- Cofactor: Pyridoxal-5'-phosphate (PLP).^{[1][2]}

Synthesis Workflow Diagram

The following diagram illustrates the parallel synthetic strategies.



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Caption: Comparison of Chemical (Ellman's Auxiliary) vs. Enzymatic (Transaminase) synthesis routes.

Applications in Drug Development

This compound is not merely a reagent; it is a scaffold used to probe the "magic methyl" effect and optimize receptor binding.[\[1\]](#)[\[2\]](#)

Fragment-Based Drug Discovery (FBDD)[\[1\]](#)[\[2\]](#)

- Phenol Isostere: The 2-methylphenol moiety mimics the tyrosine residue found in endogenous opioid peptides (enkephalins).[\[1\]](#)[\[2\]](#)
- Linker Chemistry: The primary amine serves as a versatile handle for coupling with carboxylic acids, aldehydes (reductive amination), or sulfonyl chlorides to generate diverse libraries.[\[1\]](#)[\[2\]](#)

Impurity Profiling for Tapentadol

In the synthesis of Tapentadol (3-[(1R,2R)-3-(dimethylamino)-1-ethyl-2-methylpropyl]phenol), regioisomeric impurities can form if the Friedel-Crafts alkylation occurs at the para position instead of the meta position relative to the hydroxyl group.[\[1\]](#)[\[2\]](#)

- CAS 1270582-06-3 serves as a critical Reference Standard to quantify these potential regioisomers during Quality Control (QC) of phenethylamine-based APIs.[\[1\]](#)[\[2\]](#)

Analytical Characterization & Validation

To ensure the integrity of the (R)-enantiomer, a self-validating analytical system is required.[\[1\]](#)[\[2\]](#)

Chiral HPLC Method[\[1\]](#)[\[2\]](#)

- Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).[\[1\]](#)[\[2\]](#)
- Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90:10:0.1).[\[1\]](#)[\[2\]](#)
- Detection: UV at 280 nm (Phenol absorption).[\[1\]](#)[\[2\]](#)
- Expectation: The (R)-enantiomer should elute distinctly from the (S)-enantiomer. Racemic standard required for method development.[\[1\]](#)[\[2\]](#)

NMR Validation

- ¹H NMR (DMSO-d₆): Diagnostic signals include the benzylic methine triplet (~3.8 ppm), the aromatic methyl singlet (~2.2 ppm), and the distinct aromatic coupling pattern (1,2,4-substitution).[1][2]

Handling & Stability (Safety)[1][2]

- Storage: Hygroscopic and oxidation-sensitive.[1][2] Store under Argon/Nitrogen at -20°C.
- Hazards: Irritant to eyes and skin.[1][2] Phenols can be absorbed through the skin; use nitrile gloves and face shield.[1][2]

References

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